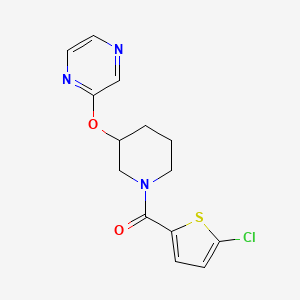
(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a thiophene and pyrazine moiety . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom, while pyrazine is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve cross-coupling reactions . For instance, the Suzuki cross-coupling reaction is a common method used in the synthesis of aryl-aryl bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.
Applications De Recherche Scientifique
Structural Characterization and Synthesis
Several studies have been conducted on the structural characterization and synthesis of compounds with similar frameworks, highlighting their relevance in the development of new therapeutic agents. For instance, research on the synthesis and characterization of side products in benzothiazinone synthesis has contributed to the discovery of new anti-tuberculosis drug candidates (Eckhardt et al., 2020). Such studies underscore the importance of understanding the chemical structures of novel compounds for drug development.
Antimicrobial and Anticancer Activities
Compounds with structural similarities have been evaluated for their antimicrobial and anticancer activities. The synthesis of pyrazole derivatives and their biological evaluation as potential anti-inflammatory and antibacterial agents highlight the pharmaceutical applications of these compounds (Ravula et al., 2016). Additionally, the development of new pyridine derivatives for antimicrobial use illustrates the ongoing search for more effective treatments against resistant strains of bacteria and fungi (Patel et al., 2011).
Enzyme Inhibitory Activities
The design and evaluation of enzyme inhibitors based on thiophene-based heterocyclic compounds, such as those showing significant inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), represent another area of application (Cetin et al., 2021). These findings are crucial for the development of therapeutic agents for diseases associated with enzyme dysfunction.
Receptor Antagonist Development
Research on small molecule antagonists of G protein-coupled receptors, such as NPBWR1 (GPR7), demonstrates the application of structurally similar compounds in the discovery of new pharmacological agents (Romero et al., 2012). These studies contribute to the understanding of receptor-ligand interactions and the development of drugs targeting specific receptors involved in various diseases.
Orientations Futures
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-12-4-3-11(21-12)14(19)18-7-1-2-10(9-18)20-13-8-16-5-6-17-13/h3-6,8,10H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBRAQJVYLHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

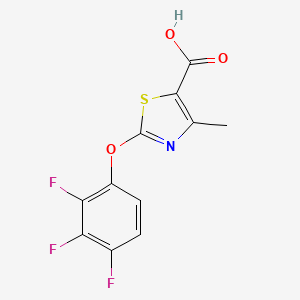

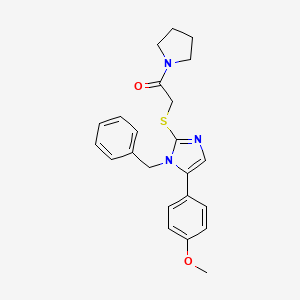
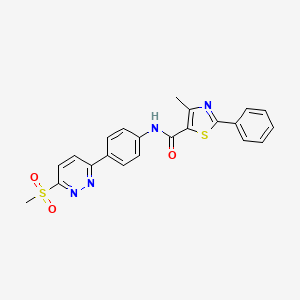
![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)
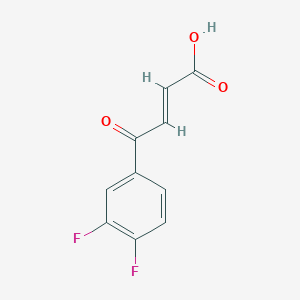
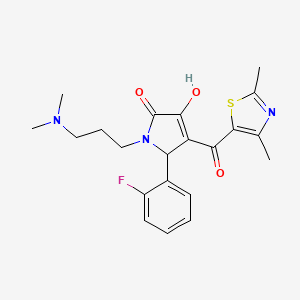
ammoniumolate](/img/structure/B2674375.png)
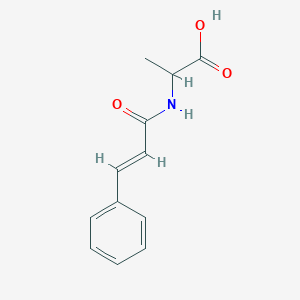
![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)